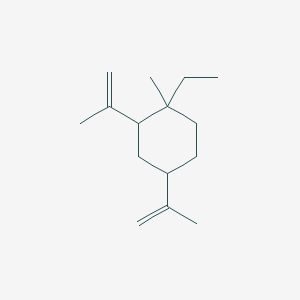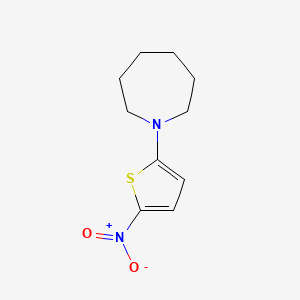
(3R)-2,3-dimethyl-4-nitrobutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-2,3-dimethyl-4-nitrobutan-2-ol: is an organic compound with a chiral center at the third carbon atom. This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) on a butane backbone. The stereochemistry of the molecule is specified by the (3R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-2,3-dimethyl-4-nitrobutan-2-ol can be achieved through various synthetic routes. One common method involves the nitration of 2,3-dimethylbutan-2-ol using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (3R)-2,3-dimethyl-4-nitrobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) under acidic conditions.
Major Products Formed:
Oxidation: Formation of 2,3-dimethyl-4-nitrobutan-2-one.
Reduction: Formation of (3R)-2,3-dimethyl-4-aminobutan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (3R)-2,3-dimethyl-4-nitrobutan-2-ol is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for drug development.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications. Its unique chemical properties make it suitable for use in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of (3R)-2,3-dimethyl-4-nitrobutan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxyl group may participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
(3S)-2,3-dimethyl-4-nitrobutan-2-ol: The enantiomer of the compound with the opposite stereochemistry at the chiral center.
2,3-dimethyl-4-nitrobutan-2-one: The oxidized form of the compound.
(3R)-2,3-dimethyl-4-aminobutan-2-ol: The reduced form of the compound.
Uniqueness: (3R)-2,3-dimethyl-4-nitrobutan-2-ol is unique due to its specific (3R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
799812-09-2 |
|---|---|
Formule moléculaire |
C6H13NO3 |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(3R)-2,3-dimethyl-4-nitrobutan-2-ol |
InChI |
InChI=1S/C6H13NO3/c1-5(4-7(9)10)6(2,3)8/h5,8H,4H2,1-3H3/t5-/m1/s1 |
Clé InChI |
PONVAVWGJGPMPF-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C[N+](=O)[O-])C(C)(C)O |
SMILES canonique |
CC(C[N+](=O)[O-])C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)



![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride](/img/structure/B12516955.png)

![2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol](/img/structure/B12516968.png)



![tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane](/img/structure/B12516995.png)
![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)
![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)

